molecular formula C11H22O B8570112 1,2,2,5,5-Pentamethylcyclohexan-1-ol CAS No. 90103-39-2

1,2,2,5,5-Pentamethylcyclohexan-1-ol

Cat. No. B8570112
CAS RN: 90103-39-2
M. Wt: 170.29 g/mol
InChI Key: KDMPBKZBYXBOCH-UHFFFAOYSA-N
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Patent
US04535086

Procedure details

A solution of 26.4 g of 2,2,5,5-tetramethylcyclohexanone in 250 ml of ether is added dropwise at -20° C. to 102.8 ml of methyl lithium (2 molar in ether). After stirring at 0° C. for 2.5 hours, the mixture is poured into ice/1N hydrochloric acid and extracted with ether. The organic phase is washed with water, dried and evaporated. The residue is distilled in a water-jet vacuum. There are obtained 22.6 g of 1,2,2,5,5-pentamethylcyclohexanol as a colorless liquid, b.p. 81°-87° C./17 mm.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][CH2:6][C:5]([CH3:9])([CH3:8])[CH2:4][C:3]1=[O:10].[CH3:12][Li]>CCOCC>[CH3:12][C:3]1([OH:10])[CH2:4][C:5]([CH3:9])([CH3:8])[CH2:6][CH2:7][C:2]1([CH3:11])[CH3:1]

Inputs

Step One
Name
Quantity
26.4 g
Type
reactant
Smiles
CC1(C(CC(CC1)(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in a water-jet vacuum

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC1(C(CCC(C1)(C)C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.